2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
CAS No.: 422532-06-7
Cat. No.: VC4167081
Molecular Formula: C23H25ClN4OS
Molecular Weight: 440.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422532-06-7 |
|---|---|
| Molecular Formula | C23H25ClN4OS |
| Molecular Weight | 440.99 |
| IUPAC Name | 2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C23H25ClN4OS/c1-16-10-12-28(13-11-16)21(29)15-30-23-26-20-5-3-2-4-19(20)22(27-23)25-14-17-6-8-18(24)9-7-17/h2-9,16H,10-15H2,1H3,(H,25,26,27) |
| Standard InChI Key | ZIWVUKNDHOYFFI-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone, reflects its complex architecture. Key structural elements include:
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Quinazoline core: A bicyclic system comprising fused benzene and pyrimidine rings, known for mediating interactions with biological targets like kinases .
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4-Chlorobenzylamino group: Introduces hydrophobicity and electron-withdrawing effects, potentially enhancing binding affinity to hydrophobic pockets in enzymes .
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Thioether linkage: The –S– bridge between quinazoline and the ketone group may improve metabolic stability compared to ether analogs .
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4-Methylpiperidin-1-yl moiety: A saturated heterocycle that could influence solubility and confer conformational rigidity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₅ClN₄OS | |
| Molecular Weight | 440.99 g/mol | |
| CAS Registry Number | 422532-06-7 | |
| Solubility | Not publicly disclosed | |
| SMILES | CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl |
Synthesis and Optimization Strategies
The synthesis of this compound involves multistep organic reactions, as inferred from analogous quinazoline derivatives :
Key Synthetic Steps
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Quinazoline Core Formation: Condensation of anthranilic acid derivatives with guanidine or thiourea under acidic conditions to yield 2-mercaptoquinazoline intermediates .
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S-Alkylation: Reaction of the thiol group with α-chloroketones (e.g., 1-chloro-1-(4-methylpiperidin-1-yl)ethanone) in polar aprotic solvents like DMF, catalyzed by bases such as K₂CO₃ .
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N-Alkylation: Introduction of the 4-chlorobenzyl group via nucleophilic substitution or reductive amination, typically using 4-chlorobenzyl chloride and a tertiary amine base .
Critical Parameters:
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Temperature control (60–80°C) to prevent side reactions.
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Use of anhydrous solvents to minimize hydrolysis of intermediates .
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Chromatographic purification to isolate the target compound from regioisomers .
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| NCI-H1975 | 0.12 | Afatinib | 0.25 | |
| MDA-MB-231 | 0.34 | Combretastatin A-4 | 0.02 | |
| HepG2 | 1.89 | Sorafenib | 2.40 |
Antimicrobial and Anti-inflammatory Effects
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Bacterial Inhibition: Quinazoline derivatives exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, likely via DNA gyrase inhibition .
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COX-2 Suppression: Molecular docking suggests interaction with cyclooxygenase-2’s active site, reducing prostaglandin E₂ synthesis in murine macrophages .
Recent Advances and Clinical Prospects
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Combination Therapy: Synergy with paclitaxel in xenograft models, reducing tumor volume by 78% vs. 52% for monotherapy .
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Prodrug Development: Ester derivatives (e.g., phosphate prodrugs) enhance aqueous solubility for intravenous administration .
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Patent Landscape: EP4479398A1 highlights quinazoline-based KRAS inhibitors, suggesting potential cross-reactivity with G12C/G12D mutants .
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